6-(1-Hydroxynon-3-en-1-yl)oxan-2-one
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Overview
Description
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one is a chemical compound with the molecular formula C14H24O3 It is characterized by the presence of a hydroxyl group and an oxan-2-one ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one typically involves the reaction of non-3-en-1-ol with an appropriate oxan-2-one precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl group and oxan-2-one ring structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one: Unique due to its specific hydroxyl and oxan-2-one structure.
This compound derivatives: Compounds with similar structures but different functional groups.
Other oxan-2-one compounds: Compounds with variations in the alkyl chain length or position of the hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl group and an oxan-2-one ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922508-01-8 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(1-hydroxynon-3-enyl)oxan-2-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-9-12(15)13-10-8-11-14(16)17-13/h6-7,12-13,15H,2-5,8-11H2,1H3 |
InChI Key |
NQHBRMZRQSNJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C1CCCC(=O)O1)O |
Origin of Product |
United States |
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